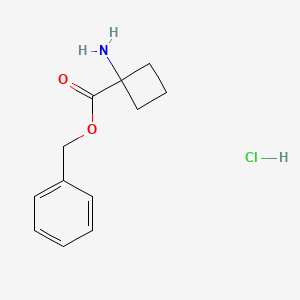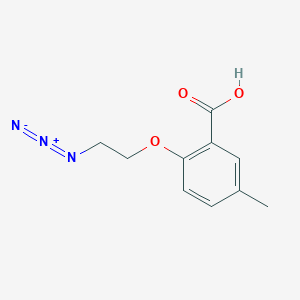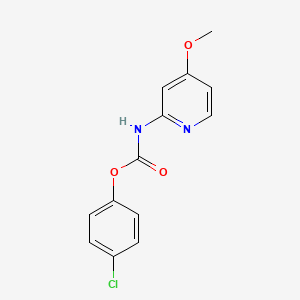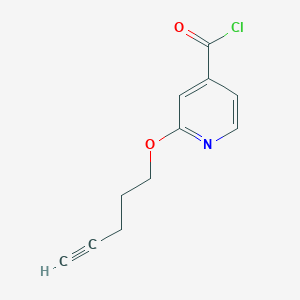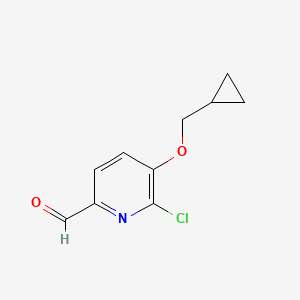
6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde
Overview
Description
6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde is a chemical compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.64 g/mol .
Molecular Structure Analysis
The molecular structure of 6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde can be analyzed using various tools such as MolView . This tool allows you to convert a 2D structural formula into a 3D model .Physical And Chemical Properties Analysis
6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde has a molecular weight of 211.64 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Synthesis and Biological Activity
6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde has been explored in the synthesis of various organic compounds with potential biological activities. For instance, the related 2-chloro-5-methylpyridine-3-carbaldehyde imines were prepared for potential applications as herbicides, fungicides, neoplasm inhibitors, antivirals, anticonvulsants, antimicrobials, anticancer, and tubercular agents, as well as plant growth regulators. These compounds have significant roles in biology, including in vision and ATP synthesis, and are used to synthesize α-nornicotin derivatives and pesticides (Gangadasu, Raju, & Rao, 2002).
Multicomponent Reactions and Microwave-Assisted Synthesis
6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde has been incorporated in multicomponent reactions under microwave assistance for the synthesis of novel compounds. These compounds were then screened for their antimicrobial activity against various bacteria and fungi, demonstrating significant biological potential (El Azab, Youssef, & Amin, 2014).
Catalysis and Organometallic Chemistry
The compound is also involved in organometallic chemistry and catalysis. For example, its derivatives have been used as ligands in the formation of complexes with transition metals. These complexes exhibit interesting structural properties and potential applications in catalysis and synthetic chemistry (Constable, Zhang, Housecroft, & Zampese, 2010).
Development of New Synthetic Methodologies
In the realm of synthetic organic chemistry, new methodologies for synthesizing derivatives of 6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde have been explored. These methods aim to improve the yield and purity of the final products, contributing to more efficient and scalable synthetic processes (Yuan-bin, 2007).
Heterocyclic Chemistry
The compound and its analogs are significant in heterocyclic chemistry, particularly in synthesizing fused or binary heterocyclic systems. These systems have been evaluated for their biological activities and synthetic applications, demonstrating the compound's versatility in medicinal and synthetic chemistry (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
properties
IUPAC Name |
6-chloro-5-(cyclopropylmethoxy)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-10-9(14-6-7-1-2-7)4-3-8(5-13)12-10/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOJTQVQYYLMPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(N=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene](/img/structure/B1413145.png)
![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carbonyl chloride](/img/structure/B1413146.png)
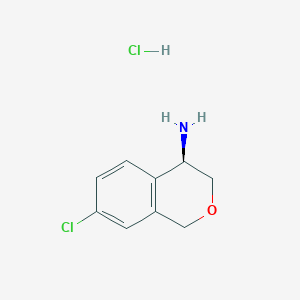
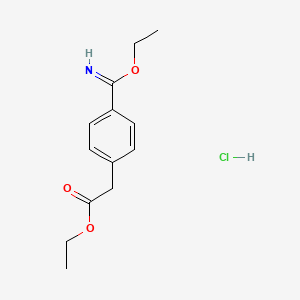

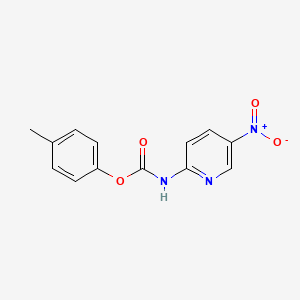

![C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine](/img/structure/B1413160.png)

